Leucylphenylalanine

Description

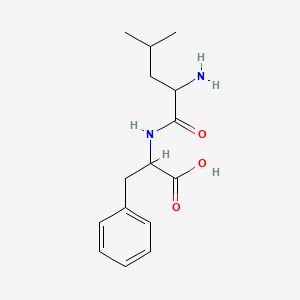

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of N-formyl-methionyl-leucyl-phenylalanine (fMLP)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl-methionyl-leucyl-phenylalanine, commonly abbreviated as fMLP, is a cornerstone of immunological research. As a potent bacterial-derived chemoattractant, it serves as a canonical agonist for Formyl Peptide Receptor 1 (FPR1), initiating a cascade of inflammatory responses in phagocytic leukocytes.[1] Its synthesis is a critical capability for laboratories investigating innate immunity, inflammation, and cellular motility. This guide provides an in-depth, field-proven protocol for the synthesis, purification, and characterization of fMLP, leveraging the efficiency and robustness of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Beyond a mere recitation of steps, this document elucidates the rationale behind key procedural choices, offers insights into quality control checkpoints, and contextualizes the final product within its biological sphere of action.

Strategic Overview: The Logic of Solid-Phase Synthesis

The synthesis of fMLP is most effectively achieved using Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, which earned him a Nobel Prize.[2] The core principle involves building the peptide chain sequentially while the C-terminal amino acid is covalently anchored to an insoluble polymer resin.[2][3] This approach dramatically simplifies the purification process; excess reagents and soluble by-products are removed by simple filtration and washing, driving reactions to completion through the use of excess reactants.[2][4]

For fMLP, which has a C-terminal carboxylic acid, Wang resin is the solid support of choice.[5][6] The peptide is assembled from the C-terminus (Phenylalanine) to the N-terminus (Methionine), followed by a crucial N-terminal formylation step, and finally, cleavage from the resin.[7]

Caption: Simplified fMLP signaling cascade via the FPR1 receptor.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. 8

-

Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. PubMed.

-

AAPPTec. How to Synthesize a Peptide. AAPPTec Technical Library.

-

AAPPTec. Wang Resin. AAPPTec Technical Support Information Bulletin 1073.

-

White, P. D. & Chan, W. C. (2000). Basic procedures. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center.

-

Fields, G. B. (1997). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Methods in Enzymology, Vol. 289. Academic Press.

-

ChemPep Inc. (2021). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. ChemPep Technical Resources.

-

Bachem. (2022). Introduction to Peptide Synthesis Methods. Bachem Knowledge Center.

-

Sigma-Aldrich. N-Formyl-Met-Leu-Phe Product Information. Sigma-Aldrich Website.

-

Ali, M. F., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.

-

Wikipedia. N-Formylmethionyl-leucyl-phenylalanine.

-

Ngo, T. H., et al. (1991). Isolation and partial characterization of the formyl peptide receptor components on human neutrophils. PubMed.

-

ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. ChemPep Technical Resources.

-

Dorward, D. A., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 187(8), 1734-1744.

-

AAPPTec. Cleavage from Wang Resin. AAPPTec Technical Library.

-

Ali, M. F., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate.

-

Hansen, P. R., & Holm, A. (2015). Cleavage of synthetic peptides. Google Patents (WO2015028599A1).

-

Sklar, L. A., et al. (1985). CHARACTERIZATION OF N-FORMYL-METHIONYL-LEUCYL-PHENYLALANINE. Journal of Biological Chemistry, 260(21), 11468-11475.

-

Scurr, M., et al. (2019). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 10, 1537.

-

Kokollari, A., et al. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews.

-

Royal Society of Chemistry. m-Formyl Phenylalanine Synthesis.

-

Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 14(12), 5034-5050.

-

Frohlich, O., & Mery, P. F. (2002). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. British Journal of Pharmacology, 135(6), 1499-1508.

-

AltaBioscience. Advantages of Wang Resin in Peptide Synthesis.

-

Ali, M. F., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PubMed.

-

MedChemExpress. N-Formyl-Met-Leu-Phe (fMLP).

-

Peptide Protein and Molecule Center. Peptide Cleavage from Resin Protocol.

-

Karlsson, J., et al. (2019). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 106(2), 335-345.

-

Prossnitz, E. R., et al. (1999). Multiple Activation Steps of the N-Formyl Peptide Receptor. Biochemistry, 38(8), 2244-2253.

-

Kokollari, A., et al. (2023). Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. ResearchGate.

Sources

The Molecular & Functional Dynamics of fMLP in Neutrophils

An In-Depth Technical Guide for Drug Discovery & Basic Research

Executive Summary

This guide deconstructs the mechanism of action (MoA) of N-Formylmethionyl-leucyl-phenylalanine (fMLP) on human neutrophils. While often treated as a generic "activator" in laboratory protocols, fMLP elicits a highly biphasic, concentration-dependent response that recruits distinct signaling arms. This document details the G-protein coupled receptor (GPCR) cascades, the "functional switch" between chemotaxis and oxidative burst, and provides self-validating experimental protocols for measuring these endpoints with high fidelity.

Part 1: The Molecular Interface

The Receptor: FPR1

fMLP is a potent bacterial signature (Pathogen-Associated Molecular Pattern, or PAMP) recognized primarily by the Formyl Peptide Receptor 1 (FPR1) .[1][2][3][4][5]

-

Class: G-Protein Coupled Receptor (GPCR), Class A (Rhodopsin-like).

-

Coupling: Predominantly

(Pertussis toxin-sensitive). -

Binding Kinetics: FPR1 exhibits high-affinity binding (

nM). However, the functional output is dictated by ligand occupancy time and receptor cluster density.

The "Functional Switch" (Critical Concept)

A common experimental error is treating fMLP as a linear activator. It functions via a bell-shaped dose-response curve :

-

Low Concentration (<10 nM): Favors cytoskeletal remodeling and Chemotaxis . The cell polarizes and migrates.[6][7]

-

High Concentration (>100 nM): Favors Oxidative Burst (ROS generation) and Degranulation . At these levels, the chemotactic machinery is often desensitized ("stop and fight" mechanism).

| Parameter | Chemotaxis Mode | Oxidative Burst Mode |

| [fMLP] | 0.1 nM – 10 nM | 100 nM – 10 |

| Primary Driver | PI3K | PLC |

| Cellular State | Polarized, motile | Stationary, secretory |

| Receptor Fate | Rapid recycling | Phosphorylation & Internalization |

Part 2: Signal Transduction Cascade

The binding of fMLP to FPR1 triggers a conformational change that catalyzes the exchange of GDP for GTP on the G

Pathway Visualization

Figure 1: Bifurcation of FPR1 signaling. Note the critical role of G

Detailed Mechanism

-

Calcium Mobilization (The Rapid Phase):

-

The G

subunit activates Phospholipase C -

PLC

hydrolyzes membrane PIP2 into IP3 (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol). -

IP3 binds receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular

. -

Experimental Note: This flux occurs within seconds and is the most reliable readout for receptor engagement.

-

-

Oxidative Burst (The Killing Phase):

-

Desensitization (The "Off" Switch):

-

Upon sustained stimulation, GRK2/3 (G-protein Coupled Receptor Kinases) phosphorylate the C-tail of FPR1.

-

This recruits

-arrestin , which sterically hinders further G-protein coupling and targets the receptor for clathrin-mediated endocytosis.

-

Part 3: Experimental Methodologies

Protocol: Ratiometric Calcium Flux (Fura-2 AM)

Why this method? Single-wavelength dyes (Fluo-4) are subject to artifacts from dye leakage or uneven loading.[9] Fura-2 is ratiometric (340/380 nm excitation), effectively canceling out these variables for a robust quantitative measurement.

Workflow Diagram:

Figure 2: Standardized workflow for Calcium Flux assays. Crucial step: The "Rest" period allows for de-esterification of the AM dye.

Step-by-Step Validation:

-

Isolation: Isolate neutrophils from whole blood. Crucial: Do not use EDTA if downstream aggregation assays are planned; use Citrate or Heparin. Keep cells at room temperature (cold shock activates them).

-

Loading: Incubate

cells/mL with 2-4-

Control: Add Pluronic F-127 (0.02%) to aid solubility.

-

-

De-esterification: Wash cells 2x. Resuspend in HBSS with 1.26 mM

. Incubate 10 mins at 37°C to allow cellular esterases to cleave the AM group (activating the dye). -

Acquisition:

-

Establish baseline for 30-60 seconds.

-

Inject fMLP (Final conc: 100 nM for robust signal).

-

Monitor for 180 seconds.

-

-

Validation Check: Add Ionomycin (1

M) at the end. If no signal occurs, the loading failed.

Protocol: Oxidative Burst (Cytochrome C Reduction)

Why this method? It is the specific biochemical "gold standard" for extracellular superoxide release, avoiding the intracellular artifacts of DCFDA.

-

Setup: Prepare dual samples:

-

Sample A: Neutrophils + Cytochrome C.

-

Sample B: Neutrophils + Cytochrome C + SOD (Superoxide Dismutase) .

-

-

Stimulation: Add fMLP (1

M) to both. -

Measurement: Monitor Absorbance at 550 nm kinetically for 10-20 minutes.

-

Calculation: The signal is specific if it is inhibitable by SOD.

- .

-

Use the extinction coefficient of Cytochrome C (

) to calculate nanomoles of

Part 4: Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| High Baseline Activation | Isolation stress or Endotoxin | Use endotoxin-free reagents. Keep cells at Room Temp, never on ice. |

| No Chemotaxis | [fMLP] too high | Titrate down to 1-10 nM. High doses cause "stop" signal. |

| Weak Calcium Signal | Incomplete de-esterification | Ensure the 10-15 min "rest" period at 37°C after washing. |

| Variable Response | Donor variability | Normalize data to a PMA (positive control) response. |

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][5][7][10] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

-

Boulay, F., Tardif, M., Brouchon, L., & Vignais, P. (1990). The human N-formylpeptide receptor. Characterization of two cDNA variants and evidence for a new subfamily of G-protein-coupled receptors. Biochemistry, 29(50), 11123–11133. Link

-

Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: A State of the Art Review. Frontiers in Immunology, 7, 554. Link

-

Nauseef, W. M. (2007). Isolation of human neutrophils from venous blood. Methods in Molecular Biology, 412, 15–20. Link

-

Selvatici, R., et al. (2006). Signal transduction pathways triggered by selective formylpeptide analogues in human neutrophils. European Journal of Pharmacology, 534(1-3), 1–11. Link

-

Heit, B., et al. (2002). PTEN functions to recruit and activate the actin nucleation complex for chemotaxis. Nature Cell Biology, 10, 1038. Link

Sources

- 1. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis [insight.jci.org]

- 3. escholarship.org [escholarship.org]

- 4. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 6. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

Leucylphenylalanine (Leu-Phe): Structure-Activity Relationships in Transport, Enzymatic Stability, and Supramolecular Assembly

Executive Summary

Leucylphenylalanine (Leu-Phe) serves as a critical model dipeptide in three distinct domains of pharmaceutical science: membrane transport physiology , enzymatic pharmacology , and supramolecular drug delivery . Its structure—comprising a hydrophobic N-terminal leucine and an aromatic C-terminal phenylalanine—optimizes it as a high-affinity substrate for Proton-Coupled Oligopeptide Transporters (PEPT1/PEPT2), making it a scaffold of choice for prodrug design. Simultaneously, its specific sequence allows it to act as a competitive inhibitor for Angiotensin-Converting Enzyme (ACE) and a building block for self-assembling hydrogels when N-protected (e.g., Fmoc-Leu-Phe). This guide dissects the structure-activity relationships (SAR) governing these behaviors.

Part 1: Transporter Pharmacology (PEPT1 & PEPT2)

The primary pharmacological utility of Leu-Phe lies in its interaction with the solute carrier family 15 (SLC15), specifically PEPT1 (intestinal) and PEPT2 (renal/brain). Unlike passive diffusion, Leu-Phe uptake is active, electrogenic, and proton-dependent.

Core SAR of Transport Affinity

The affinity (

| Structural Feature | Modification | Impact on PEPT1 Affinity | Mechanistic Rationale |

| N-Terminus | Acetylation / Methylation | Abolished | The charged |

| C-Terminus | Amidation ( | Reduced | The C-terminal carboxylate is involved in proton coupling; converting to amide reduces recognition but does not always abolish transport (e.g., Valacyclovir). |

| Stereochemistry | L-Leu-L-Phe | Optimal | Natural stereochemistry fits the binding pocket. |

| D-Leu-L-Phe | Reduced | Mixed stereoisomers often act as lower-affinity substrates or inhibitors. | |

| D-Leu-D-Phe | Poor/Inactive | Complete inversion usually prevents conformational locking required for the rocker-switch mechanism. | |

| Side Chain (R1) | Leu | Decreased | Bulky, hydrophobic N-terminal residues (Leu, Ile, Val) increase affinity ( |

| Side Chain (R2) | Phe | Decreased | Aromatic C-terminal residues (Phe, Tyr, Trp) provide |

Transport Mechanism Visualization

The following diagram illustrates the kinetic cycle of PEPT1 transporting Leu-Phe, emphasizing the proton-coupling step.

Caption: The alternating access mechanism of PEPT1. Protonation precedes Leu-Phe binding, triggering the transition to the inward-facing state.

Part 2: Enzymatic Stability & ACE Inhibition

While Leu-Phe is a transport substrate, it is also a substrate for degradation and a weak inhibitor of ACE.

Angiotensin-Converting Enzyme (ACE) Inhibition SAR

Leu-Phe exhibits inhibitory activity against ACE, a zinc-metallopeptidase. The SAR for ACE inhibition generally favors:

-

C-Terminal Hydrophobicity: Aromatic (Phe, Tyr) or cyclic (Pro) residues at the C-terminus coordinate with the active site subsites.

-

N-Terminal Branching: Branched aliphatics (Leu, Ile, Val) at the N-terminus enhance potency.

Comparison of IC50 Values:

-

Leu-Phe: Moderate inhibition (IC50

High -

Leu-Gly-Pro: High potency (IC50

Low -

Phe-Pro: High potency (Proline constrains the C-term).

Metabolic Instability (The "Prodrug" Challenge)

Leu-Phe is rapidly hydrolyzed by cytosolic aminopeptidases post-absorption.

-

Half-life: Minutes in plasma/cytosol.

-

Stabilization Strategy:

-

N-methylation: Increases stability but may reduce transporter affinity.

-

Cyclization: Formation of Cyclo(Leu-Phe) (a Diketopiperazine) renders the peptide resistant to proteolysis. This is often a spontaneous degradation pathway for Leu-Phe esters.

-

Part 3: Supramolecular SAR (Hydrogels)

In drug delivery, Leu-Phe is modified with aromatic capping groups (e.g., Fmoc) to create low-molecular-weight hydrogelators (LMWGs). These self-assemble into nanofibrous networks that entrap drugs.

Fmoc-Leu-Phe Assembly SAR

The "Activity" here is defined by the Minimum Gelation Concentration (MGC) and Storage Modulus (

| Structural Component | Role in Self-Assembly | SAR Insight |

| Fmoc Group | Essential driver. Removal prevents gelation. | |

| Linker (Leu) | Hydrophobic Spacer | Provides flexibility and hydrophobic interlocking. Replacing Leu with Gly often weakens the gel ( |

| Core (Phe) | Aromatic Interaction | The phenyl ring participates in T-shaped stacking. |

| Fluorination (F5-Phe) | Electronic Modulation | Replacing Phe with Pentafluorophenylalanine (F5-Phe) increases hydrophobicity and alters stacking geometry, often leading to stiffer gels at lower concentrations. |

Assembly Logic Diagram

Caption: Self-assembly pathway of Fmoc-Leu-Phe. The balance of hydrophobic forces and

Part 4: Experimental Protocols

Protocol A: PEPT1 Transport Competition Assay (Caco-2)

Validates Leu-Phe as a substrate by measuring its ability to inhibit the uptake of a radiolabeled standard.

-

Cell Culture: Grow Caco-2 cells on collagen-coated plates for 21 days to ensure differentiation and PEPT1 expression.

-

Buffer Prep: Prepare Transport Buffer (HBSS, pH 6.0, 10 mM MES). PEPT1 requires acidic pH.[1]

-

Substrate: Use

-Gly-Sar (10 -

Inhibitor: Prepare Leu-Phe at graded concentrations (0.01 mM – 10 mM).

-

Uptake Phase:

-

Wash cells with warm Transport Buffer.

-

Add

-Gly-Sar -

Incubate at 37°C for 10 minutes (linear phase).

-

-

Termination: Aspirate buffer and wash 3x with ice-cold PBS (stops transport).

-

Lysis & Counting: Lyse cells (0.1 N NaOH), mix with scintillation cocktail, and count CPM.

-

Analysis: Plot % Inhibition vs. Log[Leu-Phe]. Calculate

. If

Protocol B: Fmoc-Leu-Phe Hydrogel Preparation (Solvent Switch)

Validates the supramolecular assembly capability.

-

Stock Solution: Dissolve Fmoc-Leu-Phe in DMSO at 100 mg/mL.

-

Aqueous Phase: Prepare

or PBS. -

Triggering:

-

Pipette water into a vial.

-

Slowly add DMSO stock to reach a final peptide concentration of 0.5 wt% (approx 5 mg/mL).

-

Critical Step: Do not vortex vigorously; gentle mixing promotes ordered fiber formation.

-

-

Observation: Invert vial after 15 minutes. If gel holds its weight, MGC is satisfied.

-

Rheology (Optional): Perform frequency sweep (0.1–10 Hz) to determine

(Storage Modulus) and

References

-

Structural basis of peptide transport: Parker, J. L., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport. PMC. Link

-

PEPT1 Kinetics: Brandsch, M., et al. (2008). Transport of hydrophilic drugs and nutrients. Journal of Pharmacy and Pharmacology. Link

-

Hydrogel Assembly: Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. Link

-

ACE Inhibition: Ryan, S. M., et al. (2017). Evaluation of PepT1 transport of food-derived antihypertensive peptides. European Journal of Pharmaceutics and Biopharmaceutics. Link

-

Fmoc-Peptide Gels: Adams, D. J., et al. (2013). The effect of the solvent on the gelation of low molecular weight gelators. Soft Matter. Link

Sources

The Serendipitous Discovery of a Bacterial Beacon: A Technical Guide to the Unveiling of fMLP as a Potent Chemoattractant

Abstract

This in-depth technical guide chronicles the landmark discovery of N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a potent chemoattractant for neutrophils. Moving beyond a simple historical account, this document provides a detailed exploration of the scientific reasoning, experimental methodologies, and seminal findings that established fMLP as a critical mediator of the innate immune response. We delve into the core experimental protocols that were pivotal in this discovery, offering step-by-step guidance for their replication. Furthermore, we present a comprehensive analysis of the downstream signaling cascades initiated by fMLP binding to its cognate receptor, the formyl peptide receptor 1 (FPR1). This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this fundamental discovery in immunology and inflammation.

Introduction: The Quest for a "Come Hither" Signal

In the mid-20th century, the directed migration of leukocytes, termed chemotaxis, was a well-observed but poorly understood phenomenon. It was clear that neutrophils, the vanguard of the innate immune system, were recruited to sites of bacterial infection, but the specific molecular cues guiding this precise migration remained elusive. The prevailing hypothesis was that bacteria themselves produced soluble factors that acted as "come hither" signals for these phagocytic cells. This logical assumption, rooted in the fundamental principles of host-pathogen interactions, set the stage for a series of elegant experiments that would ultimately lead to the identification of fMLP.

The causality behind this line of inquiry was straightforward: to effectively combat invading pathogens, the host's immune cells required a reliable method to detect their presence. The most direct way for a neutrophil to find a bacterium would be to follow a chemical trail left by the microbe itself. This simple yet powerful idea drove researchers to investigate bacterial culture filtrates for the presence of such chemotactic molecules.

The Pivotal Discovery: From Bacterial Broth to a Purified Peptide

The seminal work in the 1970s by researchers such as Peter Ward, Elliott Schiffmann, and their colleagues was instrumental in isolating and identifying the potent chemoattractant from Escherichia coli culture filtrates. Their systematic approach involved the fractionation of bacterial supernatants and the testing of each fraction for its ability to induce neutrophil migration.

The Workhorse of Chemotaxis: The Boyden Chamber Assay

The primary tool for quantifying chemotaxis during this era was the Boyden chamber assay, a simple yet effective in vitro system.[1][2] The ingenuity of this assay lies in its ability to mimic the in vivo process of cell migration across a barrier towards a chemical gradient.

Caption: Workflow of a Radioligand Binding Assay.

These studies revealed a high-affinity binding site for fMLP on neutrophils with a dissociation constant (Kd) in the nanomolar range, consistent with the concentrations at which fMLP elicits biological responses. [3]

Cloning and Characterization of the Formyl Peptide Receptor 1 (FPR1)

The advent of molecular cloning techniques in the 1990s enabled the isolation and sequencing of the gene encoding the fMLP receptor. [4][5]This receptor was named Formyl Peptide Receptor 1 (FPR1). [4]FPR1 was identified as a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. [4]The cloning of FPR1 was a major breakthrough, as it allowed for detailed structure-function studies and the identification of other related receptors, now known as the formyl peptide receptor family.

The Intracellular Cascade: Decoding the fMLP Signal

The binding of fMLP to FPR1 initiates a complex series of intracellular signaling events that ultimately lead to the various neutrophil responses. As a GPCR, FPR1 couples to heterotrimeric G proteins, specifically of the Gi family. [6]

The fMLP Signaling Pathway

Caption: Simplified fMLP Signaling Pathway in Neutrophils.

Upon fMLP binding, the Gi protein dissociates into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP levels and contributing to the activation of the mitogen-activated protein kinase (MAPK) cascade. These signaling pathways converge to regulate the diverse functions of neutrophils, including cytoskeletal rearrangement for chemotaxis, activation of the NADPH oxidase for superoxide production, and the release of granular contents. [6]

Conclusion: A Paradigm of Innate Immune Recognition

The discovery of fMLP as a potent chemoattractant was a watershed moment in our understanding of innate immunity. It provided a clear and elegant mechanism by which neutrophils can detect and migrate towards invading bacteria. The subsequent elucidation of its receptor, FPR1, and the intricate downstream signaling pathways has provided a paradigm for GPCR-mediated chemotaxis and leukocyte activation. The foundational research described in this guide not only illuminated a fundamental aspect of host defense but also paved the way for the development of novel therapeutic strategies for a wide range of inflammatory diseases. The principles and techniques honed during the investigation of fMLP continue to be relevant in the ongoing exploration of the complex interplay between the host immune system and microbial pathogens.

References

-

fMLF and LTB4 trigger human neutrophil shape change, detected by FSC-A and cell morphological alterations. ResearchGate. Available from: [Link]

-

Binding of fMLFII to FPR1 and FPR2 a Overall binding modes of fMLFII in... ResearchGate. Available from: [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PMC. Available from: [Link]

-

Formyl peptide receptor 1. Wikipedia. Available from: [Link]

-

fMLP Signaling in Neutrophils. GeneGlobe - QIAGEN. Available from: [Link]

-

An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. PMC. Available from: [Link]

-

LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS. PMC. Available from: [Link]

-

Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. PMC. Available from: [Link]

-

Simultaneous Measurement of Changes in Neutrophil Granulocyte Membrane Potential, Intracellular pH, and Cell Size by Multiparametric Flow Cytometry. PMC. Available from: [Link]

-

Radioligand binding assays and their analysis. PubMed. Available from: [Link]

-

Cloning of the gene coding for a human receptor for formyl peptides. Characterization of a promoter region and evidence for polymorphic expression. PubMed. Available from: [Link]

-

Molecular mechanisms of fMLP-induced superoxide generation and degranulation in mouse neutrophils. PubMed. Available from: [Link]

-

Thirty-five years since the discovery of chemotactic cytokines, interleukin-8 and MCAF: A historical overview. PMC. Available from: [Link]

-

(PDF) Neutrophil chemotaxis. ResearchGate. Available from: [Link]

-

Functional Characterization of Three Mouse Formyl Peptide Receptors. PMC. Available from: [Link]

-

Chemotaxis Assays. ibidi. Available from: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

-

The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro. MDPI. Available from: [Link]

-

Cyp4f18 knockout neutrophils show increased C5a-dependent chemotaxis... ResearchGate. Available from: [Link]

-

Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist. ACS Pharmacology & Translational Science. Available from: [Link]

-

Measuring Chemotaxis and Chemokinesis: The Under-Agarose Cell Migration Assay. Semantic Scholar. Available from: [Link]

-

Neutrophil chemoattractant receptors in health and disease: double-edged swords. PMC. Available from: [Link]

-

[Determination of neutrophil function by measuring superoxide production with whole blood flow cytometry]. PubMed. Available from: [Link]

-

THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION. PMC. Available from: [Link]

-

Chemotactic factor induced neutrophil shape changes in whole blood. A comparison of adults and neonates. PubMed. Available from: [Link]

-

FPR1. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

Ligand binding properties of the FLAG epitope-and hexahistidine-tagged... ResearchGate. Available from: [Link]

-

Hydrogen Peroxide and Neutrophil Chemotaxis in a Mouse Model of Bacterial Infection. MDPI. Available from: [Link]

-

A Real-Time Assay for Neutrophil Chemotaxis. Taylor & Francis Online. Available from: [Link]

-

Boyden Chamber Assay. ResearchGate. Available from: [Link]

-

Shear-Induced Resistance to Neutrophil Activation via the Formyl Peptide Receptor. PMC. Available from: [Link]

-

Concentration-response curve for fMLP-stimulated superoxide generation... ResearchGate. Available from: [Link]

-

Incucyte® Chemotaxis Cell Migration Assay. Sartorius. Available from: [Link]

-

Boyden Chamber Assays. Cell Biolabs, Inc. Available from: [Link]

-

Human neutrophils coordinate chemotaxis by differential activation of Rac1 and Rac2. PMC. Available from: [Link]

-

Comparison of the generation in vitro of chemotactically active LTB4 and its omega-metabolites by human neutrophils and lymphocytes/monocytes. PubMed. Available from: [Link]

-

A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. PMC. Available from: [Link]

-

(PDF) Analysis of Neutrophil Chemotaxis. ResearchGate. Available from: [Link]

-

Comparison of LTB4- and C5a-stimulated chemotaxis of isolated human neutrophils: difference revealed by cell migration in thick filters using the multiwell cap procedure. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 3. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Cloning of the gene coding for a human receptor for formyl peptides. Characterization of a promoter region and evidence for polymorphic expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

Technical Guide: The Role of fMLP in Innate Immunity

Mechanisms, Signaling Dynamics, and Experimental Protocols

Executive Summary

N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemotactic peptide acting as a primary "danger signal" (Pathogen-Associated Molecular Pattern - PAMP) for the innate immune system.[1] Released by bacteria and damaged mitochondria, it triggers a rapid, G-protein coupled receptor (GPCR)-mediated cascade in neutrophils and macrophages. This guide dissects the molecular pharmacology of fMLP, its differential receptor engagement (FPR1 vs. FPR2), and provides validated protocols for assessing neutrophil function, designed for researchers in immunology and drug discovery.

Part 1: Molecular Identity and Receptor Pharmacology[2]

fMLP is not merely a bacterial byproduct; it is an evolutionarily conserved signal of non-self or damaged-self. Its recognition relies on the Formyl Peptide Receptor (FPR) family, specifically FPR1 and FPR2.[2]

The Ligand: fMLP[1][3][4]

-

Source: Cleavage product of bacterial proteins (initiation codon fMet) and mitochondrial proteins (ruptured cells).

-

Physiological Range: Nanomolar concentrations (1–10 nM) induce chemotaxis; micromolar concentrations (>100 nM) trigger degranulation and respiratory burst.

Receptor Selectivity: FPR1 vs. FPR2

Understanding the distinction between FPR1 and FPR2 is critical for experimental design and drug targeting.

| Feature | FPR1 (High Affinity) | FPR2 (Low Affinity / Promiscuous) |

| Primary Ligand | fMLP (Short formyl peptides) | Lipoxin A4, Serum Amyloid A, Annexin A1 |

| Affinity ( | ~0.5 – 3.0 nM | ~500 nM (for fMLP) |

| Signaling Outcome | Potent Chemotaxis, Calcium Flux | Resolution of inflammation (Lipoxins) or Pro-inflammatory (SAA) |

| Drug Dev Relevance | Anti-inflammatory target (Sepsis) | Resolution pharmacology (Pro-resolving mediators) |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: In standard chemotaxis assays, using fMLP >100 nM causes receptor desensitization and loss of directionality, often engaging FPR2 which may confound results. Always titrate fMLP between 1–100 nM for migration studies.

Part 2: Signal Transduction Dynamics[1]

The binding of fMLP to FPR1 induces a conformational change that dissociates the

The Signaling Cascade (DOT Visualization)

The following diagram illustrates the bifurcation of signaling into the PLC-IP3-

Figure 1: The fMLP-FPR1 signaling cascade showing the divergence of Calcium/ROS pathways (left) and Chemotactic/Actin pathways (right).

Part 3: Functional Outputs in Innate Immunity

Chemotaxis (Directional Sensing)

Neutrophils do not just move; they "compass" toward the gradient.

-

Mechanism: PI3K

accumulates at the leading edge (pseudopod), generating PIP3. PTEN (phosphatase) restricts PIP3 to the front, creating a steep intracellular gradient. -

Outcome: Actin polymerization pushes the membrane forward toward the fMLP source.

Respiratory Burst (ROS Production)

-

Mechanism: fMLP triggers the assembly of the NADPH oxidase complex (NOX2) at the phagosomal or plasma membrane.

-

Priming: fMLP alone is a weak inducer of ROS. It requires priming by agents like TNF

or GM-CSF, which phosphorylate p47phox (a NOX2 subunit), making the cell hyper-responsive to fMLP.

Part 4: Experimental Protocols (The "How-To")

Reliable data depends entirely on the quality of the neutrophil isolation. Neutrophils are easily activated by temperature shifts, rough handling, or endotoxin contamination.

Protocol: Double-Gradient Neutrophil Isolation

Standard Dextran/Ficoll method.[3] Yields >95% purity.

Reagents:

-

Dextran 500 (3% in Saline)

-

Ficoll-Paque (Density 1.077 g/mL)

-

ACK Lysing Buffer

-

HBSS (Ca2+/Mg2+ free for isolation, with ions for assay)

Workflow Visualization:

Figure 2: Step-by-step isolation workflow.[4] Note: "No Brake" during Ficoll centrifugation is critical to prevent layer mixing.

Assay: Measurement of ROS (Cytochrome C Reduction)

This assay measures extracellular superoxide anion (

-

Preparation: Resuspend neutrophils (

cells/mL) in HBSS (+Ca/Mg). -

Priming (Optional but Recommended): Incubate with TNF

(10 ng/mL) for 20 min at 37°C. -

Substrate: Add Cytochrome C (Type III, 1 mg/mL final).

-

Stimulation: Add fMLP (1

M final concentration).-

Note: Higher concentration used here than in chemotaxis to maximize burst.

-

-

Measurement: Monitor absorbance at 550 nm every 1 minute for 15 minutes in a kinetic plate reader.

-

Control: Include a "SOD Control" well (Superoxide Dismutase) to prove signal specificity. The SOD well should show no color change.

Part 5: Therapeutic & Diagnostic Applications

Drug Development (FPR Antagonists)

FPR1 antagonists are investigated for ischemia-reperfusion injury and sepsis.

-

Screening Strategy: Use the Calcium Flux assay (FLIPR) as a high-throughput primary screen.

-

Counter-Screen: Test hits against FPR2 to ensure selectivity, as FPR2 activation is often pro-resolving (beneficial).

Diagnostic Utility

-

Chronic Granulomatous Disease (CGD): Neutrophils from CGD patients fail to produce ROS upon fMLP stimulation (defective NOX2).

-

Sepsis Monitoring: Neutrophils from septic patients often show downregulated FPR1 (surface expression) due to massive prior exposure to bacterial peptides, rendering them "paralyzed" (chemotactic defect).

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

-

Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.

-

Boulay, F., et al. (1990). Synthesis and use of a novel N-formyl peptide derivative to isolate a human N-formyl peptide receptor cDNA. Biochemical and Biophysical Research Communications, 168(3), 1103–1109.

-

Dahlgren, C., & Gabl, M. (2017). Formyl Peptide Receptors in GPCR Signaling and Neutrophil Function. Methods in Molecular Biology, 1518, 15-26.

-

Nauseef, W. M. (2007). Isolation of human neutrophils from venous blood. Methods in Molecular Biology, 412, 15–20.

Sources

- 1. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-mjm.org [e-mjm.org]

- 4. criver.com [criver.com]

An In-Depth Technical Guide to N-formyl Peptide Receptors FPR1 and FPR2/ALX

This guide provides a comprehensive technical overview of the N-formyl peptide receptors FPR1 and FPR2 (also known as FPRL1 or ALX). It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and G-protein coupled receptor (GPCR) signaling. We will move beyond simple descriptions to explore the structural nuances, ligand complexities, and divergent signaling pathways that make these receptors compelling, yet challenging, therapeutic targets. The focus is on the causality behind experimental choices and the establishment of robust, self-validating methodologies for their investigation.

Section 1: Foundational Concepts - The FPR Family as Innate Immune Sensors

The N-formyl peptide receptor (FPR) family consists of three class A GPCRs in humans: FPR1, FPR2, and FPR3.[1][2] These receptors are critical components of the innate immune system, functioning as pattern recognition receptors (PRRs).[1][3] They were first identified for their ability to recognize N-formylmethionine-containing peptides, which are common molecular motifs in proteins synthesized by bacteria but are rare in eukaryotes, except when released from damaged mitochondria.[1] This allows phagocytic cells, such as neutrophils and macrophages, to detect both invading pathogens (Pathogen-Associated Molecular Patterns, or PAMPs) and host-derived damage signals (Damage-Associated Molecular Patterns, or DAMPs), and to mount a rapid response.[1][4]

While all three receptors are involved in immunity, FPR1 and FPR2 are the most extensively studied and exhibit both overlapping and distinct functionalities that are central to the inflammatory process.

Structural Homology and Divergent Ligand Pockets

FPR1 and FPR2 share approximately 69% amino acid sequence identity and a conserved seven-transmembrane helical structure.[1][2][5] Despite this high degree of homology, critical differences in their extracellular loops and transmembrane-spanning domains create distinct ligand-binding pockets, which is the structural basis for their varied ligand preferences.

-

FPR1: Possesses a binding pocket with a positive charge distribution, making it a high-affinity receptor for short, anionic N-formylated peptides like the archetypal bacterial peptide N-formyl-Met-Leu-Phe (fMLF).[1][6]

-

FPR2/ALX: Features a more promiscuous binding pocket with a negative charge environment. This makes the binding of short formylpeptides less favorable but allows it to accommodate a much wider array of chemically diverse ligands, including longer peptides, proteins, and lipid mediators.[6][7] This promiscuity is fundamental to its dual role in both pro-inflammatory and pro-resolving signaling.

Cellular Expression Profile

The distribution of FPR1 and FPR2 on different cell types further dictates their biological roles. Their expression is not limited to immune cells, indicating broader physiological functions beyond classical host defense.

| Cell Type | FPR1 Expression | FPR2/ALX Expression | Key Functions |

| Neutrophils | High | High | Chemotaxis, ROS Production, Degranulation |

| Monocytes/Macrophages | High | High | Chemotaxis, Phagocytosis, Cytokine Release |

| Dendritic Cells | Moderate (Immature) | Moderate | Antigen Presentation, Immune Modulation |

| Epithelial Cells | Low/Moderate | High | Barrier Function, Wound Healing |

| Endothelial Cells | Low | Moderate | Angiogenesis, Vascular Permeability |

| Fibroblasts | Present | Present | Tissue Remodeling, Fibrosis |

| Astrocytes/Microglia | Present | High | Neuroinflammation |

This table summarizes typical expression patterns; levels can be modulated by the inflammatory microenvironment. Data compiled from sources.[3][7][8][9]

A Diverse Ligand Repertoire: From Inflammation to Resolution

The functional dichotomy of these receptors is best understood through their ligands. While FPR1 is a relatively focused pro-inflammatory sensor, FPR2/ALX is a unique signaling hub that integrates both "on" and "off" signals for inflammation.

| Ligand | Receptor Preference | Primary Biological Effect | Class |

| fMLF (N-formyl-Met-Leu-Phe) | FPR1 >> FPR2 | Pro-inflammatory | PAMP (Bacterial) |

| Mitochondrial f-peptides | FPR1 ≈ FPR2 | Pro-inflammatory | DAMP (Host) |

| Serum Amyloid A (SAA) | FPR2 | Pro-inflammatory | DAMP (Acute Phase Protein) |

| Annexin A1 (AnxA1) | FPR2 | Pro-resolving / Anti-inflammatory | Endogenous Mediator |

| Lipoxin A4 (LXA4) | FPR2 | Pro-resolving / Anti-inflammatory | Endogenous Lipid Mediator |

| Resolvin D1 (RvD1) | FPR2 | Pro-resolving / Anti-inflammatory | Endogenous Lipid Mediator |

| WKYMVM (Trp-Lys-Tyr-Met-Val-D-Met) | FPR1 & FPR2 | Pan-Agonist (Pro-inflammatory) | Synthetic Peptide |

Data compiled from sources.[1][7][10][11]

Section 2: Signal Transduction - A Network of Divergent Pathways

Upon agonist binding, FPR1 and FPR2 undergo conformational changes that initiate intracellular signaling cascades. Both receptors primarily couple to the Gαi subunit of heterotrimeric G-proteins, but the downstream consequences can be remarkably diverse and are often ligand- and context-dependent.[1][8]

Canonical G-Protein Signaling

The classical pathway initiated by both FPR1 and FPR2 involves the dissociation of the Gαi and Gβγ subunits.

-

Gαi-mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ-mediated Pathway: The freed Gβγ subunit activates Phospholipase C-β (PLCβ).[10] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm—a rapid and measurable signaling event.

-

DAG activates Protein Kinase C (PKC), which phosphorylates a host of downstream targets.

-

-

Downstream Cascades: These initial events trigger further signaling through the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, p38, and JNK), which collectively regulate key cellular functions like chemotaxis, survival, gene expression, and the production of reactive oxygen species (ROS).[3][10][12]

β-Arrestin Recruitment and Biased Agonism

Beyond canonical G-protein signaling, the β-arrestin pathway is critical for understanding FPR function, particularly for drug development.

-

Desensitization: Following activation, the receptor's intracellular C-terminus is phosphorylated by G protein-coupled receptor kinases (GRKs).

-

Recruitment: This phosphorylation creates a binding site for β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, effectively desensitizing the receptor. It also targets the receptor for internalization via clathrin-coated pits.[3]

-

Scaffolding & Signal Propagation: Critically, β-arrestin is not just a "brake" but also a signal transducer in its own right. It can act as a scaffold for MAPK pathway components like ERK, leading to a second, sustained wave of signaling that is temporally and spatially distinct from G-protein-mediated activation.[13]

This bifurcation of signaling (G-protein vs. β-arrestin) is the foundation of biased agonism . Different ligands can stabilize unique receptor conformations that preferentially engage one pathway over the other. For FPR2/ALX, this is the key to its dual functionality. Pro-inflammatory ligands like SAA may favor G-protein pathways, while pro-resolving ligands like Annexin A1 appear to preferentially signal through β-arrestin-dependent mechanisms that lead to the resolution of inflammation.[13]

The Role of Receptor Dimerization

There is growing evidence that FPRs can form both homodimers (e.g., FPR2/FPR2) and heterodimers (e.g., FPR1/FPR2).[3] This dimerization adds another layer of regulatory complexity. For instance, pro-resolving signals may be preferentially transduced by FPR2 homodimers, leading to the production of anti-inflammatory cytokines like IL-10.[14] In contrast, FPR1/FPR2 heterodimers have been implicated in transducing pro-apoptotic signals, a key step in inflammation resolution.[3][14]

Caption: Canonical and β-Arrestin signaling pathways downstream of FPR1/FPR2 activation.

Section 3: Technical Guide - Methodologies for Interrogating FPR Function

A robust investigation of FPR1 and FPR2 requires a multi-assay approach to build a complete picture of ligand activity, from initial receptor binding to final physiological response. The following protocols represent a logical workflow for characterizing novel compounds targeting these receptors.

Caption: A logical experimental workflow for characterizing novel FPR modulators.

Protocol: Calcium Mobilization Assay

Principle: This is the workhorse primary screen for FPRs. As Gαi-coupled receptors, their activation of PLCβ via the Gβγ subunit leads to a rapid, measurable increase in intracellular calcium. This protocol is self-validating through the use of positive and negative controls.

Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing either human FPR1 or FPR2 into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well. Allow cells to adhere overnight.

-

Rationale: A stable, clonal cell line ensures consistent receptor expression, reducing well-to-well variability. HEK293 cells have low endogenous GPCR expression, providing a clean background.

-

-

Dye Loading: Aspirate the growth medium. Add 100 µL of loading buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid. Incubate for 45-60 minutes at 37°C.

-

Rationale: The "AM" ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescently active dye. Probenecid prevents the cells from actively pumping the dye out, ensuring a stable signal.

-

-

Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

-

Rationale: Extracellular dye contributes to high background fluorescence and must be removed for optimal signal-to-noise ratio.

-

-

Assay Execution: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). a. Baseline Reading: Measure basal fluorescence for 15-30 seconds to establish a stable baseline. b. Compound Addition: The instrument automatically adds 25-50 µL of test compound or control ligand (e.g., fMLF for FPR1) at various concentrations. c. Signal Reading: Immediately continue reading fluorescence kinetically for 90-180 seconds.

-

Data Analysis: a. Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. b. Normalize the data to the maximal response of a potent reference agonist (e.g., fMLF). c. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Emax.

-

Self-Validation: Every plate must include: (1) a full dose-response curve of a known reference agonist to confirm cell health and assay performance, and (2) vehicle-only wells to define the baseline. Non-transfected parental cells should be tested to confirm compound specificity.

-

Protocol: β-Arrestin Recruitment Assay

Principle: This assay is essential for identifying biased agonism. It measures the direct interaction between the activated receptor and β-arrestin. The DiscoverX PathHunter® technology, based on Enzyme Fragment Complementation (EFC), is a widely used platform.[15][16]

Methodology:

-

Cell Handling: Use a commercially available cell line or generate one co-expressing the FPR of interest fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

Rationale: Agonist-induced receptor activation brings the PK and EA fragments into proximity, forcing their complementation into an active β-galactosidase enzyme.

-

-

Cell Plating: Plate the engineered cells in a white, solid-bottom 96-well plate. Allow to adhere and grow for 24-48 hours.

-

Compound Stimulation: Add test compounds at various concentrations and incubate for 60-90 minutes at 37°C.

-

Rationale: This incubation period allows for receptor activation, β-arrestin translocation, and enzyme complementation to occur.

-

-

Detection: Add the detection reagent, which contains the chemiluminescent substrate for β-galactosidase. Incubate for 60 minutes at room temperature in the dark.

-

Signal Reading: Measure luminescence on a standard plate reader.

-

Data Analysis: a. Normalize the data to the response of a reference agonist. b. Plot the normalized response against the log of the compound concentration to determine EC₅₀ and Emax. c. Bias Calculation: Compare the EC₅₀ and Emax values from this assay to those from a G-protein-dependent assay (like the Calcium Mobilization assay) to quantify ligand bias.

-

Self-Validation: Controls are critical. A known agonist confirms assay performance. A known antagonist can be used to validate the mechanism. Testing against a cell line expressing an unrelated GPCR ensures compound specificity.[15]

-

Protocol: Neutrophil Chemotaxis Assay (Transwell System)

Principle: This assay measures a key physiological function of FPR activation: directed cell migration.[17] It directly assesses the ability of a ligand to act as a chemoattractant for primary immune cells.

Methodology:

-

Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood from healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend cells in an appropriate assay medium.

-

Rationale: Primary cells provide the most physiologically relevant system. Purity and viability must be assessed (e.g., via Trypan blue) before use.

-

-

Assay Setup: Use a 96-well Transwell plate with a permeable polycarbonate membrane (typically 3-5 µm pore size for neutrophils). a. Lower Chamber: Add 150 µL of assay medium containing various concentrations of the chemoattractant (test compound or fMLF as a positive control). Include a vehicle-only well as a negative control for random migration (chemokinesis). b. Upper Chamber: Carefully place the Transwell insert into the well. Add 50 µL of the neutrophil suspension (e.g., at 2 x 10⁶ cells/mL) to the top of the membrane.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.

-

Rationale: This allows time for the cells to sense the chemotactic gradient and migrate through the pores into the lower chamber.

-

-

Quantification of Migration: a. Carefully remove the Transwell insert. The non-migrated cells on top of the membrane can be wiped away. b. Quantify the cells that have migrated into the lower chamber. This can be done by:

- Direct Counting: Using an image cytometer (e.g., Celigo) to directly count cells at the bottom of the well.[18]

- Lysis & Staining: Lysing the cells in the bottom well and quantifying a cellular component, such as ATP (using CellTiter-Glo®) or DNA (using CyQUANT®).

- Flow Cytometry: Acquiring the entire volume of the lower well on a flow cytometer for a fixed time period.

-

Data Analysis: a. Subtract the number of cells from the negative control (random migration) from all other readings. b. Plot the number of migrated cells against the log of the chemoattractant concentration. The resulting bell-shaped curve is characteristic of chemotaxis.

-

Self-Validation: The inclusion of a positive control (fMLF) is essential to confirm that the isolated neutrophils are healthy and responsive. The negative control is crucial to distinguish directed chemotaxis from random movement.

-

Section 4: Therapeutic Implications and Future Directions

The dual nature of FPR1 and FPR2 makes them high-value targets for novel therapeutics.[19]

-

FPR1 Antagonism: Blocking FPR1 could be a strategy to reduce neutrophil influx and activation in acute inflammatory conditions.

-

FPR2/ALX Biased Agonism: The "holy grail" of FPR drug discovery is the development of biased agonists for FPR2/ALX.[19] Such a molecule would selectively activate the pro-resolving, anti-inflammatory β-arrestin pathways without triggering the pro-inflammatory G-protein-mediated responses. These "resolvin-mimetics" could offer a new paradigm for treating chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders by actively promoting the resolution of inflammation rather than simply suppressing its symptoms.[3][19][20]

Future research will focus on elucidating the precise structural basis for biased agonism at FPR2, exploring the roles of receptor dimerization in vivo, and translating the growing understanding of these complex receptors into a new generation of targeted, pro-resolving therapeutics.

References

-

Bufe, B., Schumann, T., Kappl, R., & Hucho, F. (2020). Formyl peptide receptors in the mucosal immune system. PMC, NIH. [Link]

-

Forsman, H., Särndahl, E., & Dahlgren, C. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. NIH. [Link]

-

Wikipedia. (n.d.). Formyl peptide receptor 1. Wikipedia. [Link]

-

Edwards, J. E., Kotecha, M., & Krystal, M. (2008). Comparison of FPR1 and FPR2 ligands identified by four different screening programs. Journal of Biomolecular Screening. [Link]

-

He, H. Q., & Ye, R. D. (2017). Regulation of inflammation by members of the formyl-peptide receptor family. PMC. [Link]

-

Schröder, R., Geisslinger, G., & Scholich, K. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. ResearchGate. [Link]

-

Scribano, D., D'Adamo, S., & Rinaldi, M. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

-

Schröder, R., Geisslinger, G., & Scholich, K. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]

-

Cattaneo, F., Sarnataro, M., & D'Agostino, B. (2021). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. PMC. [Link]

-

Yi, X., Tran, E., Odiba, J. O., Qin, C. X., Ritchie, R. H., & Baell, J. B. (2024). The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. Monash University. [Link]

-

N/A. (n.d.). Formylpeptide receptor (FPR1, FPRL1, and FPRL2) representative... ResearchGate. [Link]

-

He, H. Q., Troksa, E. L., & Caltabiano, G. (2014). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PMC. [Link]

-

Yi, X., Tran, E., Odiba, J. O., Qin, C. X., Ritchie, R. H., & Baell, J. B. (2024). The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists. ResearchGate. [Link]

-

Zhuang, Y., Liu, Z., & Wu, B. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. PMC. [Link]

-

Dufton, N., Hannon, R., & Brancaleone, V. (2010). Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation. PubMed Central. [Link]

-

Migeotte, I., Communi, D., & Parmentier, M. (2006). FPR Ligands. PMC. [Link]

-

Gavins, F. N., Dalli, J., & Flower, R. J. (2012). Structures of FPR/FPRL1 probes: cross-reactive fluorescent peptide... ResearchGate. [Link]

-

Schepetkin, I. A., Kirpotina, L. N., & Khlebnikov, A. I. (2011). Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. PMC. [Link]

-

Schepetkin, I. A., Kirpotina, L. N., & Khlebnikov, A. I. (2011). Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. PubMed Central. [Link]

-

Inglese, J., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual, NCBI. [Link]

-

ibidi GmbH. (n.d.). Immune Cell Migration and Chemotaxis. ibidi. [Link]

-

Zhou, Y., & Le, Y. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. PMC. [Link]

-

Stoeber, M., Jullié, D., & Scherrer, G. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife. [Link]

-

Cooray, S. N., Gobbetti, T., & Montero-Melendez, T. (2013). Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses. PNAS. [Link]

-

Charles River Laboratories. (n.d.). Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Charles River. [Link]

-

Sodin-Semrl, S., Taddeo, B., & Tseng, J. (2008). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. [Link]

-

Larionova, R. V., Afraa, M., & Arleevskaya, M. I. (2022). Biomarker-guided clinical development of the first-in-class anti-inflammatory FPR2/ALX agonist ACT-389949. ResearchGate. [Link]

-

Promega Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

-

Chan, L. L., Smith, T., & Kumaran, J. (2020). A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry. NIH. [Link]

-

Explicyte. (n.d.). Immune Cell Migration Assays for Cancer Immunotherapies. Explicyte. [Link]

-

Eurofins Discovery. (n.d.). β-arrestin Assays. Eurofins Discovery. [Link]

-

N/A. (n.d.). Potential mechanisms of FPR2/ALX mediated responses induced by various... ResearchGate. [Link]

-

Creative Biolabs. (n.d.). 3D Biology Based Chemotaxis Assays. Creative Biolabs. [Link]

Sources

- 1. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. ibidi.com [ibidi.com]

- 18. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.monash.edu [research.monash.edu]

- 20. The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Bacterial Fingerprint: A Technical Guide to fMLP-Mediated Chemotaxis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-formylmethionyl-leucyl-phenylalanine (fMLP) stands as a cornerstone in the study of innate immunity and inflammation. As a potent chemoattractant derived from bacteria, it provides a critical signal that guides phagocytic leukocytes to sites of infection. This guide offers a comprehensive technical overview of fMLP, from its molecular origins to the intricate signaling pathways it triggers, and provides detailed protocols for its study. By understanding the causality behind experimental choices and the self-validating nature of the described protocols, researchers and drug development professionals can better explore the fMLP/FPR1 axis as a therapeutic target for a host of inflammatory diseases.

Section 1: Introduction to fMLP - An Archetypal Chemoattractant

The Bacterial Origin and Molecular Signature of fMLP

The innate immune system relies on recognizing molecular patterns associated with pathogens. N-formylmethionyl-leucyl-phenylalanine (fMLP) is a prototypical pathogen-associated molecular pattern (PAMP). Its significance lies in the N-formylmethionine residue; protein synthesis in bacteria is initiated with this modified amino acid, a feature absent in their eukaryotic counterparts.[1] Consequently, the release of N-formylated peptides, like fMLP, from bacteria serves as a powerful "find-me" signal to the host's immune system.[2][3] These peptides are potent chemoattractants for polymorphonuclear leukocytes (PMNs), particularly neutrophils, and also act as macrophage activators.[2][3]

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of the Innate Immune Response

The cellular effects of fMLP are mediated by a specific family of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[4][5] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.[5] FPR1 is the high-affinity receptor for fMLP and is considered the classical fMLP receptor.[1][6] Upon binding fMLP, FPR1 initiates a signaling cascade that is central to host defense and inflammation.[4] These receptors are predominantly expressed on phagocytic leukocytes, including neutrophils and monocytes, positioning them as key regulators of the initial inflammatory response.[1][7]

Section 2: The Molecular Mechanism of fMLP-Mediated Chemotaxis

Ligand-Receptor Engagement: Binding Kinetics and Specificity

The interaction between fMLP and FPR1 is a high-affinity binding event that triggers a conformational change in the receptor. This leads to the activation of intracellular signaling pathways. The binding of fMLP to FPR1 is a rapid process, and upon engagement, the ligand-receptor complex is internalized within approximately 30 seconds.[7] This internalization is a crucial step in both signal transduction and the subsequent desensitization of the cell to further stimulation.

| Ligand | Receptor | Typical Concentration for Chemotaxis |

| fMLP | FPR1 | 10 nM - 1 µM[8][9] |

| C5a | C5aR | ~11 nM[8] |

| IL-8 | CXCR1/2 | ~1.25 nM[8] |

This table provides typical concentration ranges for inducing neutrophil chemotaxis. Optimal concentrations should be determined empirically for specific experimental systems.

The Canonical G-protein Signaling Cascade

FPR1 is coupled to a heterotrimeric G protein of the Gi subfamily.[10][11] Upon fMLP binding, the G protein exchanges GDP for GTP, leading to the dissociation of the Gαi subunit from the Gβγ dimer.[7] Both the Gαi and Gβγ subunits are active signaling molecules that initiate downstream cascades.[7] The involvement of a Gi protein is confirmed by the sensitivity of fMLP-induced responses to pertussis toxin, which ADP-ribosylates and inactivates Gi proteins.[12]

Key Downstream Effectors: PI3K, PLC, and the Cytoskeletal Machinery

The dissociated Gβγ subunit is instrumental in activating two critical enzymes: phospholipase Cβ (PLCβ) and phosphoinositide 3-kinase γ (PI3Kγ).[7]

-

PLCβ Activation : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[10] The subsequent rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[10]

-

PI3Kγ Activation : PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt/PKB and phosphoinositide-dependent kinase 1 (PDK1), leading to their activation. This pathway is crucial for cell survival, proliferation, and, importantly for chemotaxis, the regulation of the actin cytoskeleton.

These signaling events converge on the complex machinery that governs cell motility. The localized production of PIP3 at the leading edge of the migrating cell promotes actin polymerization, driving the formation of lamellipodia and pseudopods, which are essential for directed movement.

Caption: fMLP/FPR1 signaling cascade leading to chemotaxis.

Section 3: Cellular and Physiological Responses to fMLP

Chemotaxis: Directed Cellular Migration

The primary and most studied response to fMLP is chemotaxis, the directed migration of cells along a chemical gradient.[13] Neutrophils, in particular, exhibit remarkable sensitivity to fMLP gradients, allowing them to navigate from the bloodstream to sites of infection with high precision.[13] At low concentrations, fMLP induces directional migration, while at higher concentrations, it can lead to more random or circuitous movement.[13]

Beyond Migration: Degranulation and the Respiratory Burst

In addition to chemotaxis, fMLP stimulation triggers other crucial neutrophil effector functions.[3][14] These include:

-

Degranulation : The release of antimicrobial proteins and enzymes from intracellular granules.[14]

-

Respiratory Burst : The rapid production of reactive oxygen species (ROS) through the activation of the NADPH oxidase complex.[15] These ROS are highly microbicidal.

-

Phagocytosis : The engulfment of pathogens.[10]

-

Cytokine Production : fMLP can induce the expression and secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6.[12]

The Role of fMLP in Health and Disease

While essential for host defense, the fMLP/FPR1 axis can also contribute to the pathology of various inflammatory diseases when dysregulated.[16] Chronic or excessive activation of neutrophils by fMLP can lead to tissue damage. This pathway has been implicated in conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease.[6][16] Interestingly, fMLP signaling can also have anti-inflammatory or pro-resolving effects under certain conditions.[17][18]

Section 4: Experimental Guide to Studying fMLP-Induced Responses

Protocol: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

The Boyden chamber, or transwell assay, is a classic and robust method for quantifying chemotaxis.[19]

Principle: This assay measures the migration of neutrophils from an upper chamber through a microporous membrane into a lower chamber containing a chemoattractant.[19] The number of migrated cells is proportional to the chemotactic activity of the substance in the lower chamber.

Step-by-Step Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in a serum-free medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Chamber Preparation: Use a 96-well Boyden chamber with polycarbonate filters with a pore size of 3-5 µm.[19][20]

-

Loading the Chamber:

-

Add 150-200 µL of medium containing the desired concentration of fMLP (e.g., 100 nM) or a control medium to the lower wells of the chamber.[8]

-

Add 50-100 µL of the neutrophil suspension to the upper chamber (the transwell insert).

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.[19]

-

Quantification of Migrated Cells:

-

Carefully remove the upper chamber.

-

Wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Quantify the cells that have migrated to the lower chamber. This can be done by:

-

Staining and Counting: Staining the migrated cells on the underside of the membrane with a dye like DAPI or Crystal Violet and counting them under a microscope.

-

Lysis and Detection: Lysing the cells in the lower chamber and quantifying a cellular component, such as ATP using a luminescent assay (e.g., CellTiter-Glo®) or myeloperoxidase (MPO) activity.[19][21]

-

-

-

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the control).

Caption: Workflow for a Boyden chamber chemotaxis assay.

Protocol: Measurement of fMLP-Induced Calcium Flux

Principle: fMLP-induced activation of PLCβ leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).[22] This can be measured using fluorescent Ca2+ indicators like Fura-2, Indo-1, or Fluo-4.[23][24]

Step-by-Step Methodology:

-

Cell Preparation: Isolate neutrophils as described above.

-

Dye Loading: Resuspend the cells at 1-5 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) and incubate them with a cell-permeant Ca2+ indicator dye (e.g., Fluo-4 AM) at 37°C for 30-45 minutes in the dark.

-

Washing: Wash the cells twice with the buffer to remove extracellular dye.

-

Measurement:

-

Transfer the cell suspension to a cuvette for a fluorometer or to a microplate for a plate reader equipped with fluorescence detection and automated injection.

-

Record a baseline fluorescence reading.

-

Inject fMLP to achieve the desired final concentration (e.g., 100 nM).

-